molecular formula C11H17N5O3 B254123 MFCD09058374

MFCD09058374

Cat. No.: B254123
M. Wt: 267.28 g/mol
InChI Key: UNZNEVABBIJFCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MFCD09058374 is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring fused with a piperidine ring, and an ethyl ester functional group. The presence of these functional groups and rings makes it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD09058374 typically involves multiple steps. One common method starts with the preparation of the triazine ring, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The piperidine ring is then introduced through a nucleophilic substitution reaction. The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Catalysts may also be employed to accelerate the reaction rates and improve selectivity.

Chemical Reactions Analysis

Types of Reactions

MFCD09058374 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the triazine ring.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

MFCD09058374 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of MFCD09058374 involves its interaction with specific molecular targets and pathways. The triazine ring can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The ethyl ester group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

MFCD09058374 can be compared with other triazine derivatives, such as:

These compounds share similar structural features but differ in their functional groups and biological activities

Properties

Molecular Formula

C11H17N5O3

Molecular Weight

267.28 g/mol

IUPAC Name

ethyl 4-[(3-oxo-2H-1,2,4-triazin-5-yl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C11H17N5O3/c1-2-19-11(18)16-5-3-8(4-6-16)13-9-7-12-15-10(17)14-9/h7-8H,2-6H2,1H3,(H2,13,14,15,17)

InChI Key

UNZNEVABBIJFCL-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCC(CC1)NC2=NC(=O)NN=C2

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC2=NC(=O)NN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.